Strategic Utilization of 4-Cbz-amino-2-Boc-amino-butyric Acid in Peptidomimetic Design
Executive Summary In the landscape of non-proteinogenic amino acids, 4-Cbz-amino-2-Boc-amino-butyric acid (commonly abbreviated as Boc-Dab(Z)-OH ) occupies a critical niche. It serves as a protected derivative of L-2,4-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of non-proteinogenic amino acids, 4-Cbz-amino-2-Boc-amino-butyric acid (commonly abbreviated as Boc-Dab(Z)-OH ) occupies a critical niche. It serves as a protected derivative of L-2,4-diaminobutyric acid (Dab) , a lower homolog of Ornithine and Lysine.
The strategic value of this molecule lies in its orthogonal protection scheme : the acid-labile Boc group on the
-amine and the hydrogenolysis-labile (or strong acid-labile) Cbz (Z) group on the -amine. This configuration is specifically engineered for Solution Phase Peptide Synthesis and Boc-strategy Solid Phase Peptide Synthesis (SPPS) , enabling the precise construction of peptide antibiotics (e.g., Polymyxins) and constrained peptidomimetics where side-chain differentiation is paramount.
Structural Anatomy & Physicochemical Profile
To effectively utilize Boc-Dab(Z)-OH, one must first understand its stereochemical and regiochemical architecture. The molecule features a four-carbon butyric acid backbone with amino functionalities at the 2-position (
CAS Number: 16947-89-0 (often supplied as DCHA salt for stability)
Structural Visualization
The following diagram illustrates the regioselectivity of the protecting groups. Note the differential stability of the Carbocylic Acid Ester (Boc) versus the Carboxybenzyl (Cbz) moiety.
Physicochemical Properties Table
Property
Value / Description
Context
Physical State
White Crystalline Powder
Usually DCHA salt
Solubility
DCM, DMF, MeOH
Soluble in organic solvents used in coupling
Melting Point
85–90 °C
Indicates purity; sharp MP preferred
Chirality
L-Isomer (S-configuration)
Essential for bioactivity in peptidomimetics
Storage
2–8 °C, Desiccated
Hygroscopic; moisture sensitive
Synthetic Routes & Manufacturing[4]
The synthesis of Boc-Dab(Z)-OH is a classic example of "Green Chemistry" evolution. Historically, it involved the degradation of Glutamine using bromine. Modern protocols utilize hypervalent iodine reagents to effect a Hofmann Rearrangement , converting the side-chain amide of Glutamine into the amine of Dab.
The Hofmann Rearrangement Protocol
This route is preferred for its high enantiomeric purity retention.
Reagents:
Starting Material: Boc-Gln-OH (Boc-Glutamine)
Oxidant: PIDA (Phenyliodine diacetate) or IBD (Iodobenzene diacetate)
Solvent: Ethyl Acetate / Water / Acetonitrile
Protection: Benzyl chloroformate (Cbz-Cl)
Workflow Logic:
Boc-Gln-OH is treated with PIDA. The primary amide on the side chain undergoes rearrangement to an isocyanate intermediate.
Hydrolysis of the isocyanate yields the primary amine (Boc-Dab-OH ).
The free
-amine is selectively protected with Cbz-Cl under Schotten-Baumann conditions (controlled pH) to yield Boc-Dab(Z)-OH .
Orthogonality & Chemoselectivity[5]
The defining feature of Boc-Dab(Z)-OH is its orthogonality . Understanding which reagent removes which group is critical to preventing failed syntheses.
-Boc group with TFA to extend the peptide chain. The side-chain Cbz remains intact, protecting the -amine from branching or side-reactions. The Cbz is finally removed during the global cleavage from the resin using liquid HF.
Solution Phase: You can selectively remove the Boc group to couple the N-terminus, OR you can use Hydrogenolysis to remove the Cbz group if you wish to modify the side chain (e.g., attaching a fluorophore) while keeping the backbone protected.
Experimental Protocols
Protocol A: Selective
-Deprotection (Boc Removal)
Use this protocol during chain elongation.
Dissolution: Dissolve the protected peptide (containing Boc-Dab(Z)) in a minimal volume of Dichloromethane (DCM).
Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) .
Scavengers: If the peptide contains Trp or Met, add 2.5% Triisopropylsilane (TIS) or water to scavenge tert-butyl cations.
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or HPLC.[3]
Workup: Evaporate TFA under reduced pressure. Precipitate the peptide salt using cold Diethyl Ether.
Result:
-Dab(Z)-... (The side chain Cbz remains).
Protocol B: Global Deprotection (Cbz Removal via Hydrogenolysis)
Use this protocol for solution phase final deprotection.
Catalyst: Suspend 10% Pd/C (Palladium on Carbon) in Methanol or Ethanol (approx. 10% by weight of the peptide).
Substrate: Add the Cbz-protected peptide dissolved in the solvent.
Hydrogenation: Sparge with Hydrogen gas (
) balloon or use a Parr shaker at 30 psi.
Duration: Stir for 2–12 hours.
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.
Polymyxins (e.g., Colistin) are "last-resort" antibiotics effective against Gram-negative bacteria. They are cyclic lipopeptides rich in Dab residues.
Role of Boc-Dab(Z)-OH: It is the standard building block for synthesizing Polymyxin analogs. The Cbz group protects the side chain amines during the linear synthesis and cyclization steps, only being removed in the final HF cleavage step.
Peptidomimetics & Turn Inducers
Dab has a shorter side chain (2 carbons) compared to Lysine (4 carbons).
Effect: Incorporating Dab reduces the conformational freedom of the peptide side chain. This is used to force peptides into specific secondary structures (turns or helices) to improve binding affinity to receptors.
References
Waki, M., & Kitajima, Y. (1980). Synthesis of Boc-Dab(Z)-OH and its application to peptide synthesis. Journal of the Chemical Society of Japan.
Loudon, G. M., et al. (1984). Conversion of aliphatic amides into amines with [I,I-bis(trifluoroacetoxy)iodo]benzene. 1. Scope of the reaction. Journal of Organic Chemistry. (Seminal work on PIDA Hofmann rearrangement).
Vaara, M. (2019). Polymyxin Derivatives that Lack the Fatty Acid Tail. Patents and clinical trials utilizing Dab-based scaffolds.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on orthogonality).
A Technical Guide to Nα-Boc-Nγ-Z-L-2,4-Diaminobutyric Acid: A Cornerstone for Complex Peptide Synthesis
Abstract Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid, commonly referred to as Boc-Dab(Z)-OH, is a non-proteinogenic amino acid derivative of paramount importance in modern peptide chemistry and drug development. Its unique arc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid, commonly referred to as Boc-Dab(Z)-OH, is a non-proteinogenic amino acid derivative of paramount importance in modern peptide chemistry and drug development. Its unique architecture, featuring two distinct and orthogonally removable protecting groups, provides chemists with precise control over synthetic pathways. This guide offers an in-depth exploration of Boc-Dab(Z)-OH, detailing its physicochemical properties, synthesis, quality control, and strategic applications. We will elucidate the causality behind its utility, focusing on the principle of orthogonal protection which enables the selective modification of peptide side chains for the construction of branched peptides, cyclic analogues, and complex bioconjugates. This document serves as a comprehensive resource for researchers and professionals engaged in the design and synthesis of advanced peptide-based therapeutics and diagnostics.
Introduction: The Strategic Importance of Protected Diamino Acids
In the landscape of peptide synthesis, the ability to introduce specific functionalities beyond the canonical 20 amino acids is a critical driver of innovation. L-2,4-diaminobutyric acid (Dab) is a homologue of lysine, featuring a side chain with a primary amine.[1][2] This additional amine provides a versatile chemical handle for a variety of modifications. However, to be useful in a controlled, stepwise synthesis, both the α-amine (on the peptide backbone) and the γ-amine (on the side chain) must be temporarily masked with protecting groups.[3]
Boc-Dab(Z)-OH is engineered for this precise purpose. It employs two of the most well-established protecting groups in peptide chemistry:
Nα-Boc (tert-Butoxycarbonyl): This group shields the alpha-amine, which will participate in peptide bond formation. The Boc group is characterized by its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for its removal to elongate the peptide chain.
Nγ-Z (Benzyloxycarbonyl or Cbz): This group protects the side-chain amine. The Z group is stable to the acidic conditions used to remove Boc but is readily cleaved under reductive conditions, typically catalytic hydrogenation (e.g., H₂ over Palladium).
This difference in chemical stability is the foundation of the orthogonal protection strategy .[4] It allows a researcher to selectively deprotect one amine while leaving the other intact, opening a gateway to complex molecular architectures that would otherwise be inaccessible.
Physicochemical Properties and Specifications
Accurate characterization of starting materials is a prerequisite for reproducible and successful synthesis. Boc-L-Dab(Z)-OH is typically a white to off-white crystalline powder. While it can exist as a free acid, it is frequently supplied as a more stable dicyclohexylammonium (DCHA) salt, which improves shelf-life and handling.
Data for the related Z-L-Dab-OH is 182-190 °C. The DCHA salt of a similar derivative melts at 118-127 °C. The free acid is expected to have a distinct melting point.
Data for related Z-L-Dab-OH is [α]D²⁰ = -9.0 to -11.5° (c=1 in H₂O). Specific rotation for the title compound should be confirmed on a lot-specific basis.
Soluble in organic solvents like methanol, DMF, and DCM. Slightly soluble in water.
Storage Conditions
Store refrigerated (2-8°C) under an inert atmosphere.
Synthesis and Quality Control
The synthesis of Boc-Dab(Z)-OH can be approached from multiple routes. A common and effective laboratory-scale method involves the modification of a suitably protected glutamine precursor via a Hofmann rearrangement, followed by protection of the newly formed amine.
Advanced Synthesis and Orthogonal Protection Strategies for 2,4-Diaminobutyric Acid (DABA) Derivatives
The following is an in-depth technical guide on the synthesis and protection strategies for 2,4-diaminobutyric acid (DABA) derivatives. Executive Summary 2,4-Diaminobutyric acid (DABA, or Dab) is a non-proteinogenic amin...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the synthesis and protection strategies for 2,4-diaminobutyric acid (DABA) derivatives.
Executive Summary
2,4-Diaminobutyric acid (DABA, or Dab) is a non-proteinogenic amino acid structurally homologous to ornithine and lysine. It is a critical pharmacophore in peptide antibiotics (e.g., polymyxins), peptidomimetics, and enzyme inhibitors. Its shortened side chain (two methylene groups) compared to lysine introduces significant synthetic challenges, primarily gamma-lactamization (pyrrolidone formation) and the need for rigorous orthogonal protection .
This guide details the most robust synthetic pathways for protected DABA derivatives (specifically Fmoc-Dab(Boc)-OH and Fmoc-Dab(Mtt)-OH), analyzes the mechanistic failure points in Solid-Phase Peptide Synthesis (SPPS), and provides validated protocols for scale-up.
Strategic Synthetic Pathways
The synthesis of DABA derivatives generally proceeds via two main logic gates: Degradation of Glutamine (Hofmann Rearrangement) or Transformation of Aspartic Acid/Homoserine .[1] The former is preferred for industrial scalability and stereochemical retention.
Route A: The Hypervalent Iodine Hofmann Rearrangement (Primary Route)
Traditional Hofmann rearrangements utilized bromine and strong bases, which often degraded Fmoc/Z protecting groups. The modern "Gold Standard" utilizes hypervalent iodine reagents—specifically (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) .
Mechanism:
Oxidation: PIDA oxidizes the glutamine side-chain amide to an N-iodonium intermediate.
Rearrangement: The intermediate rearranges to an isocyanate (-N=C=O) with retention of configuration at the alpha-carbon.
Hydrolysis: The isocyanate is trapped by water to form a carbamic acid, which decarboxylates to yield the primary amine (DABA).
Critical Consideration: The "Solubility Paradox"
Direct conversion of Fmoc-Gln-OH is often hampered by its poor solubility in the aqueous/organic mixtures required for PIDA activity.
The Workaround: Use Z-Gln-OH or Boc-Gln-OH for the rearrangement, followed by a protection group swap.
The Direct Method (Optimization): Recent process improvements use a solvent system of Acetonitrile/Ethyl Acetate/Water (2:2:1) to solubilize Fmoc-Gln-OH, allowing direct conversion to Fmoc-Dab-OH.
Route B: The Homoserine/Aspartic Acid Pathway
This route involves the conversion of the side chain carboxyl of Asp (or hydroxyl of Homoserine) into an amine.
From Homoserine: Protection
Mitsunobu reaction (Phthalimide) Hydrazinolysis. (Low atom economy).[2]
From Aspartic Acid: Curtius rearrangement of the beta-carboxyl. (Requires careful differentiation of alpha- and beta-carboxyls).
Caption: Mechanistic flow of PIDA-mediated Hofmann rearrangement converting Glutamine to Diaminobutyric Acid.
Validated Experimental Protocol
Target: Synthesis of Fmoc-Dab(Boc)-OH (Scale: 10-50g)
Step 1: Hofmann Rearrangement (Z-Route for Reliability)
Note: This protocol uses Z-Gln-OH to avoid Fmoc instability in unoptimized aqueous conditions.
Setup: Suspend Z-Gln-OH (1.0 eq) in Ethyl Acetate/Acetonitrile/Water (2:2:1 v/v).
Reagent Addition: Add PIDA (1.1 eq) in one portion at 0°C.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours. The solution will become clear as the isocyanate forms and hydrolyzes.
Workup: Concentrate in vacuo to remove organics. The residual aqueous phase contains Z-Dab-OH and iodobenzene.[3] Wash with diethyl ether (3x) to remove iodobenzene.
Result: Aqueous solution of crude Z-Dab-OH.
Step 2: Boc Protection & Hydrogenolysis
Boc Protection: To the aqueous Z-Dab-OH, add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) and adjust pH to 8.0 with Na2CO3. Stir overnight.
Isolation: Acidify to pH 3, extract with EtOAc, dry, and crystallize to yield Z-Dab(Boc)-OH .
Hydrogenolysis: Dissolve in MeOH, add 10% Pd/C, and stir under H2 atmosphere (balloon) for 4 hours. Filter catalyst. Yields H-Dab(Boc)-OH .[3][4]
Purification: Acidify, extract with EtOAc. Recrystallize from EtOAc/Hexane.
Final Specs: Purity >98% (HPLC), White powder.
Orthogonal Protection & Side Reactions in SPPS
The choice of the
-amine protecting group is pivotal for SPPS success.
Protection Strategy Matrix
Strategy
-Group
-Group
Removal Conditions
Application
Standard
Fmoc
Boc
95% TFA
Standard linear peptides
Branching
Fmoc
Mtt
1% TFA / DCM
Side-chain conjugation, labeling
Cyclization
Fmoc
Alloc
Pd(PPh3)4 / PhSiH3
Lactam bridges, "Head-to-Tail"
Hydrazine
Fmoc
Dde
2% Hydrazine
Orthogonal to acid/allyl
The "Lactamization" Trap
A major failure mode in SPPS involving DABA is the intramolecular cyclization of the activated amino acid to form a pyrrolidone (lactam), terminating the chain.
Scenario: During the activation of Fmoc-Dab(Mtt)-OH , the
-nitrogen (even if protected by Mtt) can nucleophilically attack the activated -carboxyl ester.
Risk Factor: High base concentration (DIEA) and slow coupling rates.
To couple Fmoc-Dab(Mtt)-OH or Fmoc-Dab(Alloc)-OH without cyclization:
Avoid Pre-activation: Do not mix the amino acid and coupling reagent in the absence of the resin.
Reagent Choice: Use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or DIC/Oxyma . These reagents minimize the lifetime of the highly reactive O-acylisourea intermediate.
Base Control: Minimize the amount of tertiary base (DIEA/NMM). If using DIC/Oxyma, base may be omitted or kept to 0.1 eq.
References
Zhang, L. et al. (2004). Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. PubMed. [Link]
Waki, M. et al. (1981). Peptide synthesis using the Fmoc group. Chemical Reviews.
Aletras, A. et al. (1995). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. International Journal of Peptide and Protein Research.[5] [Link]
Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
Application Note: Strategic Incorporation of Boc-Dab(Z)-OH into Cyclic Peptides
Abstract & Strategic Overview The incorporation of 2,4-diaminobutyric acid (Dab) into cyclic peptides represents a critical strategy in peptidomimetic drug design. By reducing the side-chain length by two methylene units...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The incorporation of 2,4-diaminobutyric acid (Dab) into cyclic peptides represents a critical strategy in peptidomimetic drug design. By reducing the side-chain length by two methylene units compared to Lysine, Dab introduces tighter conformational constraints, often enhancing receptor selectivity and metabolic stability.
Boc-Dab(Z)-OH (4-Cbz-amino-2-Boc-amino-butyric acid) is a specialized building block designed for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) and Solution Phase Synthesis . Its utility stems from the unique orthogonality—or lack thereof, depending on the cleavage method—between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z/Cbz) groups.[1]
This guide details two distinct "Expert Pathways" for utilizing this derivative:
Pathway A (High-Throughput): Boc-SPPS followed by global deprotection and Head-to-Tail cyclization.
Pathway B (Precision Engineering): Solution-phase synthesis utilizing catalytic hydrogenolysis for selective Side-Chain-to-Tail cyclization.
Chemical Logic & Orthogonality
Understanding the deprotection mechanics is prerequisite to experimental design.
Protecting Group
Lability (Removal Condition)
Stability
Role in Boc-Dab(Z)-OH
-Boc
Acid (TFA, HCl)
Bases, Hydrogenolysis
Protects N-terminus during chain elongation.
-Z (Cbz)
Strong Acid (HF, TFMSA) or Hydrogenolysis (H/Pd)
TFA (mild acid), Bases
Protects side-chain amine during TFA deprotection cycles.
The "Diketopiperazine & Pyrrolidone" Risk
Dab derivatives are prone to intramolecular cyclization. If the
-amine is deprotected while the C-terminal carboxyl is activated, it can rapidly attack the -carbonyl to form a lactam (-lactam/pyrrolidone), terminating the peptide chain. Strict adherence to the protection strategy is required to prevent this.
Visualization: Decision Matrix & Workflow
The following diagram illustrates the selection logic between the two primary pathways.
Figure 1: Strategic workflow for Boc-Dab(Z)-OH. Pathway A utilizes HF for global deprotection, while Pathway B exploits the unique sensitivity of the Z group to hydrogenation.
Pathway A: Boc-SPPS & Head-to-Tail Cyclization
Objective: Synthesize a backbone-cyclic peptide containing a cationic (free amine) Dab residue.
HPLC: Run a gradient of 5-65% Acetonitrile in Water (0.1% TFA). Cyclic peptides typically elute later than their linear precursors due to the loss of charged termini and increased hydrophobicity.
NMR: Look for the disappearance of the Z-group aromatic protons (7.3 ppm) and the distinct shift of the Dab
-protons upon cyclization.
References
Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
BenchChem. (2025).[1][5][7] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.[5]Link
Parenty, A., et al. (2013). "General synthesis of head-to-tail cyclic peptides." Chemical Reviews, 113(1), 661-701.
Sigma-Aldrich. (2024). Boc-Dap(Z)-OH Product Specification and Reactivity Guide.Link
White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524.
Disclaimer: This protocol involves the use of hazardous chemicals, including Hydrofluoric Acid (HF) and Trifluoroacetic Acid (TFA). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.
Solution phase synthesis techniques for Boc-Dab(Z)-OH peptides
Application Note: Solution Phase Synthesis Techniques for Boc-Dab(Z)-OH Peptides Executive Summary The incorporation of L-2,4-diaminobutyric acid (Dab) into peptide sequences is a critical strategy in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solution Phase Synthesis Techniques for Boc-Dab(Z)-OH Peptides
Executive Summary
The incorporation of L-2,4-diaminobutyric acid (Dab) into peptide sequences is a critical strategy in the development of cyclic antibiotics (e.g., Polymyxins) and peptidomimetics. However, Dab presents unique synthetic challenges compared to its homologues (Ornithine and Lysine), primarily due to its high propensity for intramolecular
-lactamization .
This guide details the solution-phase synthesis techniques for peptides containing Boc-Dab(Z)-OH (
-tert-butoxycarbonyl--benzyloxycarbonyl-L-2,4-diaminobutyric acid). By utilizing the orthogonal Boc/Z protection strategy, researchers can maintain side-chain integrity under acidic deprotection cycles while reserving the Z-group for final catalytic hydrogenolysis. This protocol covers the de novo synthesis of the building block via Hofmann rearrangement, robust coupling methodologies, and critical control points for preventing side reactions.
Strategic Considerations: The Boc/Z Orthogonality
In solution-phase synthesis, the choice of Boc-Dab(Z)-OH is deliberate. Unlike Fmoc chemistry, which relies on base-labile deprotection (piperidine) that can trigger premature lactamization in activated Dab species, the Boc/Z strategy offers a "safety lock":
-Protection (Boc): Acid-labile (removed by TFA/HCl).
-Protection (Z/Cbz): Acid-stable (survives TFA) and Base-stable. Removed only by Hydrogenolysis (/Pd-C) or strong acids (HBr/AcOH, HF).
Key Advantage: This orthogonality ensures the reactive
-amine remains inert throughout the peptide assembly, preventing the formation of the thermodynamically favored 5-membered lactam ring.
Module 1: Synthesis of the Building Block (Boc-Dab(Z)-OH)
While commercially available, high-purity Boc-Dab(Z)-OH is often expensive. In-house synthesis from abundant Boc-Gln-OH via the Hofmann Rearrangement is a cost-effective, scalable technique.
Mechanism of Action
The transformation utilizes a hypervalent iodine reagent, Iodosobenzene diacetate (PIDA/IBD) , to convert the primary amide of Glutamine into an isocyanate intermediate, which hydrolyzes to the primary amine (Dab).
Protocol: Hofmann Rearrangement & Protection
Reagents:
Boc-Gln-OH (1.0 equiv)
Iodosobenzene diacetate (PIDA) (1.1 equiv)
Benzyl chloroformate (Z-Cl) (1.2 equiv)
Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Water
Step-by-Step Methodology:
Rearrangement:
Suspend Boc-Gln-OH (10 mmol) in a mixture of EtOAc/MeCN/H2O (2:2:1 v/v/v).
Cool to 0°C. Add PIDA (11 mmol) in one portion.
Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 4 hours. The solution will become clear as the isocyanate forms and hydrolyzes.
Checkpoint: Monitor by TLC/LC-MS for disappearance of Boc-Gln-OH. The intermediate is Boc-Dab-OH .
Cool the reaction mixture containing crude Boc-Dab-OH to 0°C.
Adjust pH to ~9.0 using 1M NaOH or Na2CO3.
Dropwise add Z-Cl (12 mmol) while maintaining pH 8–9 with base.
Stir vigorously for 3 hours at RT.
Workup:
Wash the aqueous phase with diethyl ether (removes iodobenzene byproduct).
Acidify the aqueous phase to pH 2–3 with 1M HCl (Product precipitates or oils out).
Extract into EtOAc (3x).[1] Dry over Na2SO4 and concentrate.
Purification: Recrystallize from EtOAc/Hexane.
Yield Expectation: 75–85% overall.
Visual Workflow: Monomer Synthesis
Figure 1: Chemo-enzymatic pathway for converting Glutamine to protected Dab via Hypervalent Iodine chemistry.
Module 2: Solution Phase Peptide Coupling
Coupling Boc-Dab(Z)-OH requires activation of the carboxyl group.[2] The choice of coupling reagent is pivotal to avoid racemization and optimize yield.
Recommended Coupling System: EDC/HOBt
While HATU is powerful, the EDC/HOBt (Carbodiimide/Benzotriazole) system is preferred for solution-phase synthesis of Dab peptides because:
Byproduct Removal: Urea byproducts are water-soluble (using EDC) or easily removed.
Module 3: Preventing Lactamization (The "Danger Zone")
The formation of the
-lactam (2-oxo-pyrrolidine derivative) is the primary failure mode when working with Dab. This occurs if the -amine is deprotected while the C-terminus is activated (e.g., as an ester or active ester).
Risk Scenario:
If you attempt to remove the Z-group (H2/Pd) before the C-terminal ester is hydrolyzed or amidated, the free amine will attack the ester, ejecting the alcohol and closing the ring.
Rule of Thumb: Keep the
-Z protection intact until the peptide backbone is fully assembled and the C-terminus is in its final form (e.g., free acid or stable amide).
Lactamization Pathway & Avoidance
Figure 2: The kinetic trap of lactamization. The
-amine must not be exposed while the C-terminus is electrophilic.
Quantitative Data Summary
Table 1: Solvent & Reagent Compatibility for Boc-Dab(Z)-OH Synthesis
Parameter
Recommended Condition
Avoid / Risk
Reason
Activation
EDC/HOBt or IBCF (Mixed Anhydride)
Carbodiimide without HOBt
High risk of acyl migration or racemization.
Base
NMM (N-methylmorpholine) or DIPEA
Triethylamine (TEA)
TEA can cause racemization; NMM is milder.
Solvent
DMF, DCM, EtOAc
Methanol (during coupling)
Methanol competes with amine nucleophiles (methanolysis).
Deprotection ()
TFA/DCM (1:1) or 4M HCl/Dioxane
H2SO4
Sulfonation risks; HCl/Dioxane precipitates the salt cleanly.
Deprotection ()
H2 (Pd/C) or HBr/AcOH
Piperidine
Piperidine is for Fmoc; HBr is harsh but effective for Z.
References
Hofmann Rearrangement for Dab Synthesis
Waki, M., Kitajima, Y., & Izumiya, N. (1981). Synthesis of peptide derivatives containing
-diaminobutyric acid. Synthesis, 1981(04), 266-268.
Application Note: Validates the IBD/PIDA route for converting Glutamine to Dab deriv
Lactamization Side Reactions
Pandeya, S. N., & Thakkar, D. (2005). Side reactions in peptide synthesis. Journal of Scientific and Industrial Research, 64, 96-108.[6]
Application Note: Detailed mechanism of
-lactam form
Solution Phase Coupling Reagents
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Application Note: Comparative efficiency of EDC vs.
Orthogonal Protection Strategies
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2][4][5][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504.
Application Note: Comprehensive guide to Boc/Z orthogonality and stability constants.
Application Notes and Protocols for the Selective Hydrogenolysis of the Cbz Group on 4-Cbz-amino-2-Boc-amino-butyric Acid
For distribution to: Researchers, scientists, and drug development professionals. Introduction: Navigating the Orthogonal Landscape of Amine Protection In the intricate world of multi-step organic synthesis, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Orthogonal Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates, the judicious selection and sequential removal of protecting groups is paramount. The carbobenzyloxy (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups are two of the most ubiquitous amine protecting groups, each offering a distinct profile of stability and lability. The Cbz group, renowned for its stability under a variety of conditions, is most cleanly and efficiently cleaved by palladium-catalyzed hydrogenolysis.[1][2][3] This method is favored for its mild reaction conditions and the generation of volatile byproducts—toluene and carbon dioxide—which simplifies downstream purification.[1][2][3]
A key strategic advantage in complex syntheses is the concept of orthogonality, wherein one protecting group can be removed under conditions that leave another intact.[4] The Cbz and Boc groups form a classic orthogonal pair; Cbz is labile to hydrogenolysis, while the Boc group is stable under these conditions but readily cleaved by acid.[4][5] This application note provides a detailed protocol for the selective hydrogenolysis of the Cbz group from 4-Cbz-amino-2-Boc-amino-butyric acid, a bifunctional building block, to yield 4-amino-2-Boc-amino-butyric acid. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and offer insights gleaned from practical experience to ensure a robust and reproducible outcome.
Mechanistic Rationale: The Role of Palladium in C-O Bond Cleavage
The deprotection of a Cbz group via hydrogenolysis is a catalytic reduction process.[6] The reaction is heterogeneous, occurring on the surface of the palladium catalyst. The generally accepted mechanism proceeds through the following key steps:
Adsorption: Both the hydrogen gas (or hydrogen donor) and the Cbz-protected substrate adsorb onto the active sites of the palladium catalyst.
Oxidative Addition: The palladium catalyst facilitates the cleavage of the benzylic C-O bond of the carbamate.
Intermediate Formation: This cleavage results in the formation of toluene and an unstable carbamic acid intermediate.[3]
Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates to yield the desired free amine and carbon dioxide.[3]
The Boc group remains intact because it lacks the benzylic C-O bond that is susceptible to hydrogenolysis under these conditions.
Caption: Mechanism of Cbz hydrogenolysis.
Experimental Protocols
Two robust protocols are presented below. Protocol 1 utilizes hydrogen gas, the classic reagent for this transformation. Protocol 2 employs catalytic transfer hydrogenation with ammonium formate as a hydrogen donor, which can be more convenient for laboratories not equipped for handling hydrogen gas under pressure.[1][7]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
This protocol is the most common and often provides the cleanest reaction profile.[2]
Materials:
4-Cbz-amino-2-Boc-amino-butyric acid
10% Palladium on carbon (Pd/C), 50% wet
Methanol (MeOH) or Ethanol (EtOH), anhydrous grade
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
Celite® 545
Round-bottom flask or Parr shaker vessel
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Büchner funnel or Celite® plug in a pipette)
Inert gas (Nitrogen or Argon)
Procedure:
Reaction Setup: In a suitable reaction flask, dissolve the 4-Cbz-amino-2-Boc-amino-butyric acid (1.0 eq) in methanol (approximately 0.1 M concentration).
Inerting the Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (10% w/w of the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere when possible.[8]
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a laboratory scale reaction, a hydrogen-filled balloon is often sufficient for atmospheric pressure hydrogenation.[1] For larger scales or more challenging substrates, a Parr shaker apparatus can be used at elevated pressures (e.g., 50 psi).[1][9]
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reactions are typically complete within 2-16 hours.[2]
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][2] Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Safety Note: The used catalyst on the Celite® pad can be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after use.[8]
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-Boc-amino-butyric acid. The product is often of sufficient purity for use in the next step, but can be further purified by crystallization or chromatography if necessary.
Caption: Experimental workflow for hydrogenation.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the need for specialized hydrogenation equipment and handling of hydrogen gas cylinders, making it a safer and more accessible alternative.[7]
Materials:
4-Cbz-amino-2-Boc-amino-butyric acid
10% Palladium on carbon (Pd/C), 50% wet
Ammonium formate (HCO₂NH₄)
Methanol (MeOH) or Ethanol (EtOH), anhydrous grade
Celite® 545
Round-bottom flask
Magnetic stirrer and stir bar
Filtration apparatus
Procedure:
Reaction Setup: Dissolve the 4-Cbz-amino-2-Boc-amino-butyric acid (1.0 eq) in methanol (approximately 0.1 M concentration) in a round-bottom flask.
Reagent Addition: To the stirred solution, add 10% Pd/C (10% w/w of the substrate) followed by ammonium formate (3-5 equivalents).[1] The addition of ammonium formate may be exothermic.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those using hydrogen gas and may be complete in 1-4 hours.
Work-up: Upon completion, dilute the reaction mixture with methanol.
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts. If so, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Data Summary and Comparison
The choice of protocol can be guided by available equipment, safety considerations, and desired reaction time. The following table summarizes key parameters for both methods.
Parameter
Protocol 1: Catalytic Hydrogenation (H₂)
Protocol 2: Catalytic Transfer Hydrogenation (HCO₂NH₄)
Avoids H₂ gas; ammonium formate is a mild irritant
Work-up Complexity
Simple filtration and concentration
May require an aqueous wash to remove salts
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and their remedies, grounded in practical experience.
Slow or Incomplete Reaction:
Cause: Poor catalyst activity or poisoning.[6] Sulfur-containing impurities are a common culprit.[10]
Solution: Use a fresh batch of catalyst. Increase the catalyst loading (e.g., to 20% w/w). If catalyst poisoning is suspected, pretreat the starting material with a scavenger or consider an alternative deprotection method. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for challenging substrates.[11]
Solution: Try a different solvent system, such as a mixture of methanol and THF, or gently warm the reaction (e.g., to 40 °C). Ensure vigorous stirring to maintain a good suspension of the catalyst.[11]
Side Product Formation:
Cause: Over-reduction of other functional groups. While the Boc group is stable, other reducible groups like alkenes, alkynes, or nitro groups may be affected.
Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. For highly sensitive substrates, catalytic transfer hydrogenation can sometimes offer better selectivity.[13]
Product Inhibition:
Cause: The newly formed free amine can coordinate to the palladium catalyst, slowing the reaction.[12]
Solution: The addition of a small amount of a weak acid, such as acetic acid, to the reaction mixture can protonate the product amine, preventing its coordination to the catalyst and improving reaction rates.[11]
Conclusion: A Foundational Transformation for Advanced Synthesis
The selective hydrogenolysis of the Cbz group in the presence of a Boc group is a cornerstone transformation in modern organic synthesis. The protocols detailed herein provide a reliable and reproducible framework for achieving this selective deprotection on 4-Cbz-amino-2-Boc-amino-butyric acid. By understanding the underlying mechanism and anticipating potential challenges, researchers can confidently execute this critical step, paving the way for the efficient construction of complex molecules for research and drug development. Always prioritize safety, especially when working with hydrogen gas and pyrophoric catalysts, by adhering to established laboratory safety procedures.[8][9][14][15][16]
References
Bieg, T., & Szeja, W. (1985).
Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Retrieved from [Link]
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2016). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 7(1), 44–47.
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
Cacchi, S., & Fabrizi, G. (2017). Pd/C Catalysis under Microwave Dielectric Heating.
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(9), 5665–5674.
Alcaide, B., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Green Chemistry, 17(2), 808–812.
Anwer, M. K., & Spatola, A. F. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490.
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Unspecified. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]
University of Pittsburgh. (2012). Guidelines for Conducting Hydrogenation Reactions. Retrieved from [Link]
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
Application Notes and Protocols for the Efficient Coupling of Sterically Hindered Boc-Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis The formation of amide bonds is the cornerstone of peptide synthesis. While routine couplings are often straightforward, the incorporation of stericall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The formation of amide bonds is the cornerstone of peptide synthesis. While routine couplings are often straightforward, the incorporation of sterically hindered amino acids presents a significant synthetic hurdle.[1][2] Amino acids with bulky side chains, such as α,α-disubstituted (e.g., Aib), β-branched (e.g., Val, Ile), and N-methylated residues, can dramatically impede the approach of the activated carboxyl group and the incoming amine.[1][2][3] This steric clash leads to sluggish reaction kinetics, incomplete couplings, low yields, and an increased propensity for racemization at the activated chiral center.[1][2][4]
For researchers in drug development and peptide chemistry, overcoming these challenges is paramount to accessing novel peptide architectures with unique conformational properties and biological activities. The selection of a potent and appropriate coupling reagent is the most critical factor in ensuring the successful synthesis of these "difficult" peptides.[2] This guide provides a detailed analysis of the most effective coupling reagents for sterically hindered Boc-amino acids, complete with mechanistic insights, comparative data, and field-proven protocols.
Comparative Analysis of Premier Coupling Reagents
Modern peptide synthesis has moved beyond simple carbodiimides to more sophisticated onium salt-based reagents that offer higher reactivity and better suppression of side reactions.[5] These are broadly classified into aminium/uronium salts and phosphonium salts.
Aminium/Uronium Salt-Based Reagents: HATU and COMU
Uronium-type reagents are among the most powerful activators for sterically demanding couplings.[1][4][6]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as a premier coupling reagent due to its high efficiency and ability to suppress racemization.[1][6][7] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction.[1]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers several advantages.[8][9][10] It is based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which makes it a non-explosive and less allergenic alternative to benzotriazole-based reagents like HATU.[10][11] The morpholino group enhances its solubility and stability.[8][10] COMU's byproducts are water-soluble, simplifying purification, especially in solution-phase synthesis.[10]
Key Consideration: A potential side reaction with uronium reagents is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess or if pre-activation is prolonged before the amine is introduced.[1]
Phosphonium Salt-Based Reagents: PyAOP and PyBOP
Phosphonium salts are another class of highly effective coupling reagents that are particularly advantageous because they do not cause guanidinylation side reactions.[12]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is the phosphonium analogue of HATU, also leveraging the reactivity of the HOAt leaving group.[12][13] It is exceptionally effective for sterically demanding couplings and is often considered superior to its HOBt-based counterpart, PyBOP, especially for hindered systems.[11][12]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): While still a powerful reagent, PyBOP, which forms a less reactive OBt ester, is generally considered less efficient than PyAOP or HATU for the most challenging couplings. However, it remains a reliable choice for moderately hindered residues.
Carbodiimides with Additives: The Classic Approach
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are foundational reagents in peptide synthesis.[14][15][16] On their own, they are prone to causing racemization and forming unreactive N-acylurea byproducts.[14] However, their performance is dramatically enhanced by the use of nucleophilic additives.
DCC/DMAP (4-Dimethylaminopyridine): The addition of a catalytic amount of DMAP significantly accelerates DCC-mediated couplings, including esterifications.[17][18] DMAP acts as a highly effective acyl transfer catalyst.[19] This combination is particularly useful in solution-phase synthesis for hindered systems.
DIC/HOBt (1-Hydroxybenzotriazole): The use of HOBt as an additive minimizes racemization by rapidly converting the reactive O-acylisourea intermediate into a more stable HOBt-active ester, which is less prone to side reactions.[14][20]
Data Summary: Reagent Performance Comparison
Reagent
Class
Key Advantages
Potential Disadvantages
Racemization Risk
HATU
Aminium/Uronium
High reactivity, fast kinetics, excellent for hindered couplings.[1][6][7]
Potential for guanidinylation[1]; benzotriazole core is explosive.
Cost-effective, potent activation via DMAP catalysis.[17][19]
Insoluble DCU byproduct[14][16]; high risk of racemization without additives.
Moderate to High
DIC/HOBt
Carbodiimide
Soluble diisopropylurea byproduct, effective racemization suppression with HOBt.[4][14]
Slower kinetics than onium salts for very hindered couplings.
Low to Moderate
Mechanistic Pathways
Understanding the mechanism of action is key to optimizing reaction conditions and troubleshooting suboptimal results.
Mechanism of Uronium/Phosphonium Reagents (HATU/PyAOP)
The general mechanism involves the formation of a highly reactive acyl-uronium/phosphonium species, which is then converted to an active ester that readily acylates the amine.
Caption: Generalized mechanism for HATU/PyAOP mediated coupling.
Experimental Protocols
The following protocols are designed as robust starting points for challenging couplings. Optimization of stoichiometry, temperature, and reaction time may be necessary for particularly difficult sequences.
Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is optimized for coupling a sterically hindered Boc-amino acid onto a resin-bound amine.
Materials:
Resin-bound peptide with a free N-terminal amine
Boc-protected sterically hindered amino acid
HATU
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the standard Boc deprotection protocol (e.g., using Trifluoroacetic acid (TFA) in Dichloromethane (DCM)) to expose the free amine. Wash the resin thoroughly with DMF (3 x 1 min).
Activation Solution Preparation (Pre-activation):
In a separate vessel, dissolve the Boc-amino acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.
Add DIPEA (6.0 eq.) to the solution.
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[21]
Coupling Reaction:
Drain the DMF from the washed resin.
Immediately add the pre-activated solution to the resin.
Agitate the reaction vessel at room temperature for 1 to 4 hours. For extremely hindered couplings (e.g., Aib-Aib), a double coupling of 1-2 hours each may be required.[2][21][22]
Monitoring and Work-up:
Perform a Kaiser test to monitor the reaction for the presence of free primary amines. If the test is positive after the initial coupling time, a second coupling may be necessary.
Once the reaction is complete (negative Kaiser test), drain the reaction solution.
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
Dry the resin under vacuum.
Workflow for SPPS Coupling
Caption: Standard workflow for HATU-mediated solid-phase peptide synthesis.
Protocol 2: COMU-Mediated Coupling in Solution-Phase
This protocol is suitable for fragment condensation or coupling in solution where byproduct removal is critical.
Amine component (amino acid ester or peptide fragment)
COMU
DIPEA or 2,4,6-Collidine
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
Reactant Preparation:
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-amino acid (1.0 eq.) and the amine component (1.0 eq., use 1.2 eq. if it is a hydrochloride salt) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Reagent Addition:
Add DIPEA (2.0 eq., use 3.0 eq. if the amine is a salt). The use of only 1 equivalent of base is sometimes sufficient with COMU.[9][10]
Add COMU (1.1 eq.) to the stirred solution. The reaction mixture may change color.[22]
Coupling Reaction:
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.[21][22] Reaction progress can be monitored by TLC or LC-MS.
Aqueous Work-up:
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash the organic layer sequentially with 1 N HCl (2x), 1 N NaHCO₃ (2x), and saturated NaCl (brine) (2x).[21][22] This removes the water-soluble Oxyma and urea byproducts.[10]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification:
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude peptide by flash column chromatography on silica gel.
Trustworthiness and Self-Validation
Reaction Monitoring: For all protocols, consistent monitoring via TLC (for solution-phase) or Kaiser test (for SPPS) is crucial to validate the completion of the coupling step before proceeding.[23]
Characterization: The final purified peptide should be characterized by HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight. For chiral amino acids, chiral HPLC or NMR analysis may be required to confirm the absence of epimerization.
Base Selection: The choice and quality of the base are critical. For racemization-prone couplings, a weaker, non-nucleophilic base like 2,4,6-collidine is recommended over DIPEA.[24]
Conclusion
The successful incorporation of sterically hindered Boc-amino acids is an achievable goal with the appropriate selection of modern coupling reagents and optimized protocols. For maximum efficiency and minimal side reactions, onium salt-based reagents such as HATU , COMU , and PyAOP are the recommended first-line choices. While HATU and PyAOP offer exceptional reactivity, COMU presents a safer and more soluble alternative with easier work-up procedures. By understanding the underlying mechanisms and adhering to robust, well-monitored protocols, researchers can confidently synthesize complex peptides, paving the way for new discoveries in science and medicine.
References
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
BenchChem Technical Support Team. (2025). The Core Mechanism of COMU: An In-depth Technical Guide for Researchers. Benchchem.
ChemicalBook. (2023). The process of COMU coupling reaction. ChemicalBook.
BenchChem Technical Support Team. (2025).
Spencer, J., et al. Comparative Study of Methods to Couple Hindered Peptides. PubMed.
N/A. The Uronium/Guanidinium Peptide Coupling Reagents. N/A.
BOC Sciences. BOC-amino acids. BOC Sciences.
N/A. The Role of PyAOP in Synthesizing Difficult Peptides. N/A.
N/A. 3.7 Phosphonium Salts. N/A.
BenchChem Technical Support Team. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
Albericio, F., & El-Faham, A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
N/A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
N/A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec.
Organic Synthesis. Acid-Amine Coupling using DCC. Organic Synthesis.
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science. [Link]
Abu-Rabeah, K., Marks, R., & Albericio, F. Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal.
Reddit. (2024).
BenchChem Technical Support Team. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
N/A. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron. [Link]
N/A. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. N/A.
N/A.
N/A. Technical Support Information Bulletin 1199 - PyAOP Coupling. N/A.
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids. Benchchem.
Aapptec Peptides. Coupling Reagents. Aapptec.
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the manual solid-phase peptide synthesis (SPPS) protocol for incorporating Boc-Dab(Z)-OH (N-alpha-t-Butoxycarbonyl-N-gamma-benzyloxycarbonyl-L-2,4-diaminobutyric acid).
Diaminobutyric acid (Dab) is a non-proteinogenic amino acid and a lower homologue of Lysine.[1] It is frequently employed in peptidomimetics to alter side-chain length, hydrophobicity, and proteolytic stability.[1] The Boc/Z (Benzyl) orthogonal protection strategy is the gold standard for this residue. The
-amino Boc group is removed by TFA, while the side-chain Z group remains stable until the final cleavage step (HF or TFMSA), preventing premature side-chain cyclization (lactamization).[1]
Target Audience: Synthetic chemists and drug discovery researchers utilizing Boc chemistry for peptide therapeutics.[1][2]
Material Specifications & Properties
Before initiating synthesis, verify the physicochemical properties of the starting material to ensure quality.
Property
Specification
Chemical Name
Boc-L-Dab(Z)-OH
Synonyms
Boc-L-2,4-diaminobutyric acid(Z)-OH
CAS Number
10113-29-8 (Generic/L-isomer)
Molecular Formula
Molecular Weight
352.38 g/mol
Solubility
Soluble in DMF, DCM, Methanol
Purity Requirement
> 98% (HPLC)
Storage
+2°C to +8°C, Desiccated
Strategic Overview: The Boc/Z Orthogonality
In this protocol, we utilize the differential acid lability of the protecting groups:
Boc (Alpha-amine): Acid-labile.[1][3] Removed by 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][4][5]
Z (Gamma-amine): Acid-stable (to TFA).[1] Removed by strong acids (HF or TFMSA) or catalytic hydrogenation.[1]
Critical Insight - Lactamization Prevention:
Dab residues are highly prone to intramolecular lactamization (forming a 5-membered pyrrolidone ring) if the
-amine is free while the C-terminus is activated.[1] By using the Z-group , which is stable throughout the chain assembly, we effectively "mask" the nucleophilic side chain, rendering the lactamization pathway inaccessible until the peptide is fully synthesized and cleaved.
Workflow Visualization
Figure 1: Standard manual Boc-SPPS cycle optimized for Boc-Dab(Z)-OH incorporation.
Manual Synthesis Protocol
Safety Note: Perform all steps in a fume hood. TFA is corrosive.[1] DCM and DMF are toxic.[1]
Phase A: Resin Preparation[1][6]
Selection: Use MBHA (4-methylbenzhydrylamine) resin for C-terminal amides or Merrifield (chloromethyl) resin for C-terminal acids.[1]
Swelling: Place resin in a manual synthesis vessel (glass with fritted disc). Add DCM (10 mL/g resin) and agitate with nitrogen bubbling for 30 minutes. Drain.
Phase B: The Coupling Cycle (Step-by-Step)
Perform this cycle for the attachment of Boc-Dab(Z)-OH.
1. Boc Deprotection
Pre-wash: Add 50% TFA in DCM .[4][5] Shake for 1 minute. Drain.
Reaction: Add fresh 50% TFA in DCM . Agitate for 20 minutes .
Rationale: This removes the N-terminal Boc group from the previous amino acid on the resin. The Z-group on the side chains of previously coupled Dab residues (if any) remains intact.[1]
Blue: Incomplete coupling.[1] Recouple using fresh reagents.
Final Cleavage Protocol (TFMSA Method)
While HF (Hydrogen Fluoride) is the industrial standard for Boc/Z cleavage, it requires specialized Teflon vacuum lines.[1] For manual synthesis in standard labs, the TFMSA (Trifluoromethanesulfonic Acid) method is a validated, safer alternative that effectively removes the Z-group and cleaves the peptide from the resin.
Reaction: Stir at 0°C for 60 minutes, then at Room Temperature for 60-90 minutes.
Note: The strong acidity cleaves the Benzyl ester linkage (resin) and the Z-carbamate (side chain).[1]
Precipitation:
Filter the resin to remove solid support. Collect filtrate.
Add filtrate dropwise into cold Diethyl Ether (-20°C).
Centrifuge to pellet the crude peptide. Wash pellet 3x with cold ether.[1]
Troubleshooting & Critical Insights
Issue
Probable Cause
Solution
Low Yield
Aggregation of hydrophobic Z-groups
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temp to 40°C during coupling.
Incomplete Z-Removal
Old TFMSA or insufficient time
Ensure TFMSA is fresh. Extend cleavage time to 3 hours if Z-removal is incomplete (monitor by HPLC).
Lactam Formation
Base treatment after Z-removal
Never expose the deprotected Dab side chain to basic conditions. Keep Z on until the final acid cleavage.
Mechanism of Z-Removal (Acidolysis)[1]
Figure 2: Acidolytic cleavage mechanism of the Z-group using TFMSA.[1]
References
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]
Schnölzer, M., et al. (1992).[1] In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.[1] Link[1]
Bachem. (n.d.). Boc-Dab(Z)-OH Product Datasheet. Link (Search: Boc-Dab(Z)-OH)[1]
Tam, J. P., et al. (1986).[1] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.[1] Link[1]
Application Note: Strategic Cleavage Protocols for Boc-Dab(Z)-OH Peptides
Topic: Cleavage cocktails for peptides containing Boc-Dab(Z)-OH Content Type: Detailed Application Note & Protocol Guide Audience: Senior Peptide Chemists and Drug Development Scientists Abstract The incorporation of Boc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cleavage cocktails for peptides containing Boc-Dab(Z)-OH
Content Type: Detailed Application Note & Protocol Guide
Audience: Senior Peptide Chemists and Drug Development Scientists
Abstract
The incorporation of Boc-Dab(Z)-OH (N-α-t-Butyloxycarbonyl-N-γ-benzyloxycarbonyl-L-2,4-diaminobutyric acid) into solid-phase peptide synthesis (SPPS) presents a specific chemoselective challenge: the orthogonal stability of the Z (Cbz) side-chain protection relative to the N-terminal Boc group. While the Boc group is labile to Trifluoroacetic Acid (TFA), the Z group requires strong acidolysis (HF or TFMSA) for removal.[1][2] This Application Note provides validated "cocktail" formulations for the cleavage and full deprotection of Dab-containing peptides, specifically addressing the mitigation of benzyl cation alkylation and the prevention of pyrrolidone (lactam) formation.
Chemical Context & Mechanistic Challenges[3]
The Dab(Z) Architecture
Diaminobutyric acid (Dab) is a lower homolog of Lysine and Ornithine. Its shorter side chain (2 carbons) induces significant conformational constraints but also increases the risk of intramolecular side reactions. In Boc-SPPS, the Z group serves as a "permanent" side-chain protector, stable to the repetitive TFA cycles used to remove the N-terminal Boc group.[3]
The Cleavage Conflict
To retrieve the final peptide, the chemist must cleave the resin linkage (typically MBHA or PAM) and remove the Z group simultaneously.
The Reagent: This requires Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) .
The Byproduct: Removal of the Z group generates benzyl cations (
).
The Risk: Without an optimized scavenger cocktail, these carbocations will alkylate nucleophilic residues (Trp, Tyr, Met, Cys), permanently modifying the peptide.
The Lactamization Risk
Dab is prone to forming a 5-membered lactam (2-pyrrolidone) ring. While the Z-protection prevents this during chain assembly, the risk re-emerges post-cleavage if the peptide is exposed to basic conditions while the C-terminus is activated. However, in standard acidolysis, the primary risk is incomplete deprotection of the Z group or alkylation of the newly freed
-amine.
Decision Matrix: Selecting the Cleavage Strategy
Before mixing reagents, determine the cleavage route based on laboratory capabilities and peptide composition.
Figure 1: Decision tree for selecting the appropriate cleavage methodology for Boc-Dab(Z) peptides.
Validated Cleavage Protocols
Method A: The TFMSA "Benchtop" Cocktail
Best for labs without HF lines. Uses Trifluoromethanesulfonic acid (TFMSA) as a strong acid alternative.[4]
Safety Warning: TFMSA is extremely corrosive and hygroscopic. Perform all steps in a fume hood.
The Cocktail Formulation (Per 100 mg Resin)
Component
Volume/Amount
Role
TFA (Trifluoroacetic Acid)
200 µL
Solvent / Primary Acid
TFMSA
20 µL
Strong Acid (Removes Z & Cleaves Resin)
Thioanisole
20 µL
Critical: Scavenges Benzyl Cations from Z group
EDT (Ethanedithiol)
10 µL
Scavenges t-butyl cations; Protects Met/Cys
m-Cresol
10 µL
Scavenger for Tyr/Trp
Step-by-Step Protocol:
Preparation: Wash the peptide-resin (100 mg) with DCM and dry thoroughly under vacuum.
Scavenger Addition: In a round-bottom flask, add the dry resin, Thioanisole, EDT, and m-Cresol.
TFA Solvation: Add the TFA. Stir for 5–10 minutes to swell the resin.
Acid Activation (Cooling is Critical):
Place the flask in an ice bath (0°C) .
Slowly add the TFMSA dropwise.[4][5] The reaction is exothermic; heat promotes side reactions.
Reaction:
Stir at 0°C for 15 minutes.
Allow to warm to room temperature and stir for 90–120 minutes . (Note: Z groups are stubborn; 2 hours is recommended).
Termination: Precipitate the peptide by adding cold Diethyl Ether (10 mL) directly to the flask.
Isolation: Filter the precipitate, wash 3x with cold ether to remove scavengers, and dissolve the peptide in 10% Acetic Acid for lyophilization.
Method B: The "Low-High" HF Procedure
Best for peptides containing Methionine (Met), Tryptophan (Trp), or Cysteine (Cys). The "Low" step removes the Z-group benzyl cations via an
Mechanism: This mixture is not acidic enough to cleave the resin (MBHA) but is acidic enough to remove the Z group. The high concentration of DMS forces the reaction to proceed via an
mechanism, trapping the benzyl group immediately rather than generating a free carbocation.
Workup: Evaporate HF and DMS under vacuum. Wash resin with DCM/Ether.
Phase 2: High HF (Cleavage)
Cocktail: HF (9 mL) + p-Cresol (1 mL).
Conditions: 0°C for 1 hour.
Mechanism: Cleaves the peptide from the resin and removes any remaining stubborn protections (like Arg(Tos)).[6]
Troubleshooting & Quality Control
Monitoring Dab Lactamization
If you observe a mass shift of -18 Da (loss of
) or -17 Da (loss of , though less likely in this context) in the final product, the Dab side chain has cyclized.
Cause: Often occurs after cleavage if the peptide is lyophilized from a basic solution or if the Z group was removed while the C-terminus was still activated (rare in standard cleavage).
Prevention: Always lyophilize from acidic media (0.1% TFA or 10% Acetic Acid).
Incomplete Z Removal
If Mass Spec shows peaks at +134 Da , the Z group (Benzyloxycarbonyl) is still attached.
Solution: TFMSA cleavage is sometimes insufficient for sterically hindered Z groups. Extend reaction time to 3 hours or switch to the HF method.
Benzyl Alkylation (The "Dirty" Peptide)
If you see peaks at +90 Da (Benzyl) on Trp or Tyr:
Solution: Your scavenger load was too low. Increase Thioanisole concentration in the TFMSA cocktail. Thioanisole is far superior to Anisole for scavenging benzyl cations.
Visualizing the Chemical Pathway
Figure 2: The competitive pathway between successful scavenging and side-chain alkylation during Z-group removal.
References
Merrifield, R. B. (1963).[7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[2] Link
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[2] Link
Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. The Proteins.[1][4][5][6][7][8][9][10][11]
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B and TFMSA Protocols.[4] Peptide Synthesis Application Notes. Link
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[12][10][13] International Journal of Peptide and Protein Research.[11] Link
Application Note: Fmoc vs. Boc Strategy for Diaminobutyric Acid (Daba) Incorporation in SPPS
Executive Summary The incorporation of 2,4-Diaminobutyric acid (Daba) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS) due to its high propensity for intramolecular -lactamization (pyrrolidone formatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of 2,4-Diaminobutyric acid (Daba) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS) due to its high propensity for intramolecular
-lactamization (pyrrolidone formation). Unlike its higher homolog Lysine (which forms a 7-membered ring) or Ornithine (6-membered ring), Daba's side-chain amine can rapidly attack the activated -carbonyl to form a thermodynamically stable 5-membered lactam.
This guide analyzes the Fmoc vs. Boc strategies for Daba incorporation, providing validated protocols to mitigate lactamization and ensure high-fidelity synthesis.
Strategic Analysis: Fmoc vs. Boc Chemistry[1][2][3][4][5]
The Core Challenge:
-Lactamization
The primary failure mode in Daba synthesis is not steric hindrance, but the nucleophilic attack of the
-amine onto the activated carboxyl group. This occurs most frequently when:
The side-chain protecting group is prematurely removed.
Base-mediated activation (e.g., HATU/DIPEA) is used with inadequate side-chain protection.
Slow coupling kinetics allow the intramolecular reaction to outcompete intermolecular coupling.
The following diagram illustrates the mechanism of unwanted lactamization. Understanding this pathway is crucial for selecting the correct coupling reagents.
Figure 1: Mechanism of Daba
-lactamization. The formation of the 5-membered pyrrolidone ring is kinetically favored over intermolecular coupling if the side chain is unprotected or base-catalyzed.
Validated Protocols
Protocol A: Standard Fmoc Incorporation (Linear Peptides)
Objective: Incorporate Daba into a linear sequence without side-chain modification.
Building Block: Fmoc-Daba(Boc)-OH
Rationale: The Boc group on the
-amine is stable to piperidine (Fmoc removal conditions) and prevents nucleophilic attack during activation.
Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
Activation (Neutral pH Preferred):
Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[2]
Note: Avoid HATU/DIPEA if possible. If HATU is required for difficult couplings, keep DIPEA ratio strictly 2:1 relative to AA and minimize pre-activation time (< 30 sec).
Coupling: Add activated mixture to resin. Shake for 45–60 min at RT.
Monitoring: Perform Kaiser test. If positive (blue), re-couple using HATU/HOAt.
Protocol B: Orthogonal Incorporation for Branching/Cyclization
Objective: Incorporate Daba to serve as a branch point (e.g., for lactam bridges or side-chain conjugation).[4]
Building Block: Fmoc-Daba(ivDde)-OH
Rationale: ivDde is stable to piperidine but removable with hydrazine. Unlike Mtt (which is acid-labile and can be "leaky" causing premature lactamization), ivDde is robust until specifically targeted.
Step-by-Step Workflow:
Coupling: Couple Fmoc-Daba(ivDde)-OH using Protocol A (DIC/Oxyma).
Chain Elongation: Complete the synthesis of the main peptide backbone.
N-Terminal Protection (CRITICAL):
The N-terminus of the peptide must be protected with a group stable to hydrazine (e.g., Boc) or acetylated.
Why? Hydrazine removes Fmoc.[4] If the N-terminus is Fmoc-protected, you will lose it, leading to double addition or polymerization during side-chain manipulation.
ivDde Removal:
Treat resin with 2% Hydrazine monohydrate in DMF (3 x 10 min).
Visual Check: Solution turns yellow (formation of indazole byproduct).
Wash thoroughly with DMF (5x), DCM (3x), DMF (3x).
Side-Chain Derivatization: The
-amine is now free. Proceed immediately to coupling the branch/cyclization partner.
Warning: Fmoc-Daba(Mtt)-OH is commercially available but prone to autolactamization during storage or activation if traces of acid are present.
Storage: Store at -20°C under argon.
Activation: Do NOT pre-activate. Add the amino acid and Oxyma to the resin first, then add DIC. This "in-situ" activation minimizes the lifetime of the activated species in solution.
Mtt Removal: Use 1.8% TFA in DCM with 5% TIS (scavenger) for 2-minute flow washes.
Caution: Prolonged acid exposure will cleave the peptide from the resin (if using Rink/Wang).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Linear)
Lactamization during coupling.
Switch from HATU/DIPEA to DIC/Oxyma. Ensure Fmoc-Daba(Boc)-OH is high purity.
Double Hits (Branching)
Fmoc loss during ivDde removal.
Ensure N-terminus is Boc-protected or Acetylated before adding hydrazine.
Incomplete Coupling
Steric hindrance.
Use microwave-assisted coupling (max 50°C for Daba to avoid side reactions).
Pyrrolidone Peak (LCMS)
-Lactam formation.
Check if side-chain PG was lost. If using Mtt, switch to ivDde.
References
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Li, W., et al. (2024).[5] "Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation." Organic & Biomolecular Chemistry.
Harpaz, Z., et al. (2010). "Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution." Organic & Biomolecular Chemistry.
Merck/MilliporeSigma. "Novabiochem® Peptide Synthesis Reagents: Selecting Orthogonal Building Blocks."
BenchChem. "Application Notes and Protocols for Coupling Fmoc-D-Abu-OH to Wang Resin." (Generalized reference for Abu/Daba coupling logic).
Technical Support Center: Purification of Hydrophobic Cbz-Protected Peptides
Executive Summary The Benzyloxycarbonyl (Cbz or Z) group is a vital N-terminal protecting group in peptide chemistry, particularly for prodrug design and preventing racemization during fragment condensation. However, its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Benzyloxycarbonyl (Cbz or Z) group is a vital N-terminal protecting group in peptide chemistry, particularly for prodrug design and preventing racemization during fragment condensation. However, its aromatic, lipophilic nature significantly increases the hydrophobicity of the peptide.
The Core Challenge: Cbz-peptides often suffer from "hydrophobic collapse," leading to:
Broad/Tailing peaks due to slow mass transfer and aggregation.
This guide provides a self-validating workflow to purify these "greasy" peptides without compromising yield or purity.
Module 1: The "Gatekeeper" Protocol (Solubilization)
CRITICAL: If your sample is not fully monomerized before injection, no column in the world will resolve it. Aggregates elute as broad smears or ghost peaks.
The "Chaotropic Shift" Solubilization Method
Do not rely solely on Acetonitrile (ACN) or Methanol. You must break inter-molecular hydrogen bonds and hydrophobic interactions.
Reagents:
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol): The gold standard for disrupting peptide aggregation (beta-sheets).
DMSO (Dimethyl sulfoxide): Powerful solvent, but high viscosity and UV cutoff concerns.
IPA (Isopropanol): Stronger eluting strength than ACN.
Step-by-Step Protocol:
Initial Dissolution: Dissolve the crude Cbz-peptide in pure HFIP or 100% DMSO . Use the minimum volume necessary (aim for 20-50 mg/mL).
Why? HFIP fluorinates the backbone H-bonds, monomerizing the peptide.
The Dilution Step: Dilute this concentrate with your Starting Mobile Phase (MPA) or 50% Acetonitrile.
Target: Final concentration ~2-5 mg/mL.
Check: If precipitation occurs immediately, your organic content in MPA is too low. Increase MPA organic modifier to 10-20%.
Centrifugation: Spin at 10,000 x g for 5 minutes. Inject only the supernatant.
Visualization: Solubilization Decision Logic
Caption: Decision matrix for solubilizing hydrophobic Cbz-peptides prior to injection. Note the pivot to HFIP and IPA for difficult sequences.
Module 2: Chromatographic Strategy
Standard C18 columns often retain Cbz-peptides so strongly that they elute only at 95-100% B, or not at all (irreversible adsorption).
Stationary Phase Selection
Shift from "Retaining" to "Releasing."
Column Phase
Pore Size
Application for Cbz-Peptides
Recommendation
C18 (ODS)
100 Å
Small, hydrophilic peptides.
Avoid for hydrophobic Cbz-peptides (Risk of permanent binding).
C8 (Octyl)
100-300 Å
Moderate hydrophobicity.
Good Starting Point. Balances retention and recovery.
C4 (Butyl)
300 Å
High hydrophobicity / Proteins.
Best Choice. Low carbon load allows elution at lower % organic.
Phenyl-Hexyl
100 Å
Aromatic peptides.
Excellent Alternative. Pi-pi interactions with Cbz group offer unique selectivity.
Mobile Phase Engineering
The "Standard" (Water/ACN + TFA) is often insufficient.
Modifier: Add Isopropanol (IPA) to Mobile Phase B.
Recipe: Mobile Phase B = Acetonitrile:Isopropanol (70:30) + 0.1% TFA.[1][2]
Why? IPA has higher eluting strength for lipophilic compounds than ACN.
Temperature: Run the column at 60°C .
Thermodynamics: High temperature reduces van der Waals interactions (stickiness) and lowers the viscosity of IPA mixtures, sharpening peaks.
Module 3: Troubleshooting & FAQs
Q1: I see a broad "hump" instead of a sharp peak. Is my column dead?
A: Likely not. This is classic "hydrophobic tailing" or on-column aggregation.
Diagnosis: The peptide is sticking to itself more than the mobile phase.
Fix:
Switch to a Core-Shell Column: (e.g., Kinetex, Poroshell). The solid core reduces the diffusion path, sharpening peaks for slow-diffusing hydrophobic molecules.
Add Chaos: Add 1-5% HFIP or TFE (Trifluoroethanol) directly to Mobile Phase A. This prevents on-column aggregation.[3][4]
Q2: My Cbz-peptide elutes at the very end of the gradient (95% B). How do I purify it?
A: You are operating in a dangerous zone where control is lost.
Fix: Switch to a C4 column . This will likely shift the retention time back to ~50-60% B, allowing you to run a shallow gradient (e.g., 40-70% B) for better impurity separation.
Q3: Will the acidic conditions remove my Cbz group?
A:No. The Cbz group is stable to TFA (Trifluoroacetic acid) used in standard HPLC.
Caveat: Cbz is removed by strong acids (HBr/AcOH, HF) or catalytic hydrogenation. Standard HPLC buffers (pH 2-7) are safe. Avoid high pH (>9) if possible to prevent potential hydrolysis or racemization, though Cbz is generally base-stable compared to Fmoc.
Q4: I have "Ghost Peaks" in my blank run after the peptide.
A: Your Cbz-peptide is carrying over. It precipitated on the column frit or stationary phase.
Fix: Run a "Sawtooth" wash between injections:
Inject 100% TFE or HFIP.
Run a rapid gradient (2 min) from 5% to 100% B, hold 100% B for 5 mins.
Repeat 2x.
Workflow Visualization: The Purification Pathway
Caption: Optimized workflow for Cbz-peptide purification, emphasizing the shift to C4 chemistry and elevated temperature.
References
Agilent Technologies. (2002).[5] Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Agilent Application Notes.[5]
Biotage. (2023).[6] Which Stationary Phase Should I Choose For My Peptide Purification? Biotage Blog.
ResearchGate & Community Consensus. (2014). HPLC purification strategies for hydrophobic peptides (HFIP/DMSO usage).[2]
Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Peak Shape and Solubility.
Waters Corporation. Peptide Isolation – Method Development Considerations (Effect of Temperature and Pore Size).
A Guide to the Comparative ¹H NMR Interpretation of Boc-Dab(Z)-OH and Its Homologues
For the researcher engaged in peptide synthesis, peptidomimetics, or drug development, the unambiguous structural confirmation of protected amino acid building blocks is a foundational requirement for success. While tech...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher engaged in peptide synthesis, peptidomimetics, or drug development, the unambiguous structural confirmation of protected amino acid building blocks is a foundational requirement for success. While techniques like mass spectrometry confirm molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed atomic-level map of the molecule's structure, confirming the integrity of protecting groups and the stereochemistry of the chiral center.
This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid (Boc-Dab(Z)-OH), a crucial non-proteinogenic amino acid. As a direct experimental spectrum is not widely published, we will leverage our expertise to present a highly accurate, predicted spectrum based on first principles and rigorous comparison with the published spectral data of its higher homologues, Boc-Orn(Z)-OH and Boc-Lys(Z)-OH. This comparative approach not only validates the predicted structure but also offers valuable insights into how systematic changes in alkyl chain length manifest in ¹H NMR spectra.
Structural Elucidation of Boc-Dab(Z)-OH: A Predicted ¹H NMR Spectrum
The structure of Boc-Dab(Z)-OH contains several distinct proton environments, each giving rise to a characteristic signal. The interpretation relies on understanding the influence of electronegative atoms (O, N), anisotropic effects from the phenyl ring, and spin-spin coupling between adjacent, non-equivalent protons.
The predicted spectrum in Chloroform-d (CDCl₃), a common non-polar solvent for these derivatives, is detailed below.
Carboxylic Acid (OH): ~10-12 ppm (broad singlet, 1H). This proton is acidic and often exchanges with trace water, leading to a broad signal that may not always be observed.
Aromatic Protons (Ar-H): ~7.30-7.40 ppm (multiplet, 5H). These are the five protons of the benzyl group from the Z protecting group. They typically appear as a complex, overlapping multiplet.
Amide Protons (NH): ~5.0-5.5 ppm (2H). Two distinct amide proton signals are expected. One corresponds to the Boc-protected α-amine (Nα-H) and the other to the Z-protected γ-amine (Nγ-H). In CDCl₃, these protons will show coupling to the adjacent C-H protons. The Nα-H should appear as a doublet due to coupling with the α-CH, while the Nγ-H should appear as a triplet from coupling to the γ-CH₂.
Z-group Methylene (CH₂-Ph): ~5.11 ppm (singlet, 2H). These two protons are chemically equivalent as they are not adjacent to a chiral center, and thus appear as a sharp singlet. Their downfield shift is due to the adjacent oxygen and the phenyl ring.
Alpha Proton (α-CH): ~4.32 ppm (multiplet, 1H). This proton is deshielded by the adjacent nitrogen of the Boc group and the carboxylic acid. It will be coupled to the Nα-H and the two diastereotopic β-protons, resulting in a complex multiplet, often a doublet of doublets or a quartet.
Gamma Methylene (γ-CH₂): ~3.35 ppm (multiplet, 2H). These protons are adjacent to the Z-protected nitrogen. They are deshielded by this nitrogen and will be coupled to the Nγ-H and the two β-protons, appearing as a multiplet.
Beta Methylene (β-CH₂): ~1.85-2.10 ppm (multiplet, 2H). These two protons are diastereotopic because they are adjacent to the α-chiral center. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to the α-CH and γ-CH₂ protons, resulting in two separate, complex multiplets.
Boc Group (C(CH₃)₃): ~1.44 ppm (singlet, 9H). The nine protons of the tert-butyl group are all chemically equivalent and are shielded, appearing as a strong, sharp singlet in the aliphatic region.
Comparative Analysis: The Homologous Series Dab, Orn, and Lys
Analyzing the spectra of Boc-Orn(Z)-OH (one additional CH₂ group) and Boc-Lys(Z)-OH (two additional CH₂ groups) provides definitive validation for our predictions. The key differences will appear in the aliphatic side-chain region, offering a clear illustration of how structure dictates the NMR spectrum.
The table below compares the predicted ¹H NMR data for Boc-Dab(Z)-OH with published experimental data for its homologues in CDCl₃.
Proton Assignment
Boc-Dab(Z)-OH (Predicted)
Boc-Orn(Z)-OH (Experimental)
Boc-Lys(Z)-OH (Experimental)
Ar-H (Z-group)
~7.35 ppm (m, 5H)
7.39 – 7.29 ppm (m, 5H)
7.39 – 7.28 ppm (m, 5H)
Nα-H (Boc-NH)
~5.3 ppm (d, 1H)
5.29 ppm (d, J=7.7 Hz, 1H)
5.25 ppm (d, J=7.8 Hz, 1H)
N-side chain-H (Z-NH)
~5.4 ppm (t, 1H)
5.48 ppm (br s, 1H)
4.96 ppm (br s, 1H)
CH₂-Ph (Z-group)
~5.11 ppm (s, 2H)
5.11 ppm (s, 2H)
5.10 ppm (s, 2H)
α-CH
~4.32 ppm (m, 1H)
4.31 ppm (dd, J=8.8, 4.5 Hz, 1H)
4.33 ppm (dd, J=8.9, 4.6 Hz, 1H)
Side Chain CH₂ (adjacent to Z-NH)
γ-CH₂ : ~3.35 ppm (m, 2H)
δ-CH₂ : 3.32 – 3.19 ppm (m, 2H)
ε-CH₂ : 3.20 ppm (q, J=6.6 Hz, 2H)
Side Chain CH₂ (adjacent to α-CH)
β-CH₂ : ~1.85-2.10 ppm (m, 2H)
β-CH₂ : 1.95 – 1.67 ppm (m, 2H)
β-CH₂ : 1.92 – 1.65 ppm (m, 2H)
Other Side Chain CH₂
N/A
γ-CH₂ : 1.66 – 1.53 ppm (m, 2H)
δ-CH₂ : 1.58 – 1.46 ppm (m, 2H)
Other Side Chain CH₂
N/A
N/A
γ-CH₂ : 1.43 – 1.35 ppm (m, 2H)
C(CH₃)₃ (Boc-group)
~1.44 ppm (s, 9H)
1.44 ppm (s, 9H)
1.44 ppm (s, 9H)
Key Insights from the Comparison:
Protecting Group & Backbone Signals: The chemical shifts for the aromatic, Boc, Z-methylene, and α-CH protons are remarkably consistent across the series, as their local chemical environments are largely unchanged.
Side Chain Attenuation: The primary differences lie in the side-chain methylene groups. The protons on the carbon directly attached to the side-chain nitrogen (γ-CH₂ for Dab, δ-CH₂ for Orn, ε-CH₂ for Lys) all resonate in a similar region (~3.2-3.4 ppm) due to the deshielding effect of the nitrogen.
Emergence of Shielded Signals: As the alkyl chain lengthens in Orn and Lys, new methylene signals appear at progressively higher fields (more shielded), such as the γ-CH₂ of Orn (~1.6 ppm) and the γ/δ-CH₂ of Lys (~1.4-1.5 ppm). These protons are further removed from the electron-withdrawing protecting groups and reside in a more classic "alkane-like" region of the spectrum. This predictable upfield shift is a hallmark of increasing chain length.
Visualizing the Structure: Spin-Spin Coupling Network
The connectivity and spatial relationship between protons are revealed by J-coupling. A diagram of the spin system for the backbone and side chain of Boc-Dab(Z)-OH illustrates these crucial correlations.
Caption: J-coupling network in Boc-Dab(Z)-OH.
This diagram shows the expected through-bond (3-bond, ³J) couplings. The α-proton acts as a key relay, coupling to both the α-amide proton and the β-methylene protons. The β-protons then couple to the γ-protons, which in turn couple to the γ-amide proton, confirming the complete carbon skeleton.
Experimental Protocol for High-Quality ¹H NMR Acquisition
Obtaining a clean, high-resolution spectrum is paramount for accurate interpretation. This self-validating protocol ensures reproducibility and data integrity.
I. Sample Preparation:
Weighing: Accurately weigh 10-15 mg of Boc-Dab(Z)-OH into a clean, dry glass vial.[1] For a typical 400 MHz spectrometer, this concentration provides excellent signal-to-noise without causing viscosity-related line broadening.[2]
Solvent Selection & Dissolution:
For CDCl₃: Add approximately 0.6-0.7 mL of deuterated chloroform. CDCl₃ is preferred for its ability to dissolve many protected amino acids and for providing sharp, well-resolved signals for amide protons.
For DMSO-d₆: If the compound has poor solubility in CDCl₃, deuterated dimethyl sulfoxide is an excellent alternative. Be aware that the residual water peak in DMSO is much larger, and the chemical shifts of exchangeable protons (NH, OH) will differ significantly compared to CDCl₃.
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any particulate matter.
Filtration & Transfer: If any solids remain, filter the solution through a small plug of cotton wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents solid impurities from degrading the magnetic field homogeneity and ruining the spectral resolution.
Capping and Labeling: Cap the NMR tube securely and label it clearly.
II. Instrument Parameters (400 MHz Spectrometer):
Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.
Shimming: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity. A well-shimmed sample is critical for sharp lines and accurate integration.
Acquisition Parameters:
Experiment: Standard 1D proton (zg30 or similar).
Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.
Spectral Width: ~16 ppm (from approx. -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.
Number of Scans: 16 to 64 scans. This is typically sufficient for a sample of this concentration.
Relaxation Delay (d1): 1-2 seconds.
Processing:
Fourier Transform: Apply an exponential multiplying function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.
Phasing & Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak integration.
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm) or the internal standard TMS to 0.00 ppm.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural verification of Boc-Dab(Z)-OH. By understanding the expected chemical shifts and coupling patterns, and by comparing them to the established spectra of its homologues, researchers can confidently confirm the identity and purity of this valuable synthetic building block. The systematic upfield shift of methylene protons with increasing distance from the polar termini is a classic demonstration of inductive effects in NMR, and this comparative guide provides a robust framework for interpreting not only Boc-Dab(Z)-OH but a wide range of other protected amino acids. Adherence to the detailed experimental protocol will ensure the acquisition of high-fidelity data, forming a trustworthy foundation for any subsequent research and development.
References
Pesquet, A., et al. (2021). Supporting Information for [Title of Paper].
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]
UCLA Department of Chemistry and Biochemistry. (n.d.). Sample Preparation for NMR Spectroscopy. Retrieved from [Link]
University of Geneva. (n.d.). InfoSheet: NMR sample preparation. Retrieved from [Link]
Google Patents. (2008). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
Aapptec Peptides. (n.d.). Boc-D-Orn(Z)-OH [16937-92-1]. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-Orn(Z)-OH in Advanced Peptide Synthesis Techniques. Retrieved from [Link]
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]
Semantic Scholar. (2021). Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii) coordination. Retrieved from [Link]
RSC Publishing. (2021). Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii) coordination. Retrieved from [Link]
Google Patents. (2021). CN 112351778 A.
Pesquet, A., et al. (2021). Supporting Information: Synthesis of Glyco-Peptidic-Amphiphiles using Sequential Passerini and Click Chemistry Reactions. Organic & Biomolecular Chemistry.
The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Polymer Chemistry. Retrieved from [Link]
PR Newswire. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Dab-Containing Peptides
Introduction: The Rise of Dab-Containing Peptides and the Analytical Imperative In the landscape of modern drug development, peptides have re-emerged as a powerful class of therapeutics. Their high specificity and low of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of Dab-Containing Peptides and the Analytical Imperative
In the landscape of modern drug development, peptides have re-emerged as a powerful class of therapeutics. Their high specificity and low off-target toxicity make them attractive candidates for a range of diseases.[1] A key strategy in enhancing the therapeutic properties of peptides—such as stability against enzymatic degradation and improved bioactivity—is the incorporation of non-proteinogenic amino acids.[2] Among these, L-2,4-diaminobutyric acid (Dab), an isomer of threonine, is of particular interest. Its presence in numerous natural product antibiotics (e.g., polymyxins) and its utility as a versatile chemical scaffold for peptide modification underscore its importance.
However, the very features that make Dab a valuable component also introduce significant analytical hurdles. The presence of a primary amine on its side chain fundamentally alters the peptide's physicochemical properties, posing a direct challenge to routine characterization by mass spectrometry (MS). For researchers in drug development and quality control, an incomplete or inaccurate characterization is not an option. Confirming the precise sequence and localization of Dab residues is critical for ensuring product identity, purity, and safety.
This guide provides an in-depth comparison of mass spectrometry-based strategies for the definitive characterization of Dab-containing peptides. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, compare the performance of different fragmentation techniques with supporting data, and provide field-proven protocols. Our objective is to equip you with the expertise to not only select the appropriate analytical strategy but also to confidently interpret the resulting data.
The Core Challenge: Why Dab Complicates Mass Spectrometry
Standard "bottom-up" proteomics workflows, which involve enzymatic digestion followed by LC-MS/MS, are well-established for peptides composed of the 20 canonical amino acids.[3][4] However, the introduction of Dab (C₄H₁₀N₂O₂) presents unique challenges:
Isobaric Interference: Dab is isobaric with several other residues and modifications, most notably threonine. While high-resolution mass spectrometry can distinguish them based on their exact mass, this requires instrumentation with high mass accuracy.[5]
Altered Charge State Distribution: The additional primary amine on the Dab side chain is a ready site for protonation during electrospray ionization (ESI). This often leads to higher precursor charge states, which can be advantageous for certain fragmentation methods but may complicate spectral interpretation.
Ambiguous Fragmentation: The primary amine side chain is susceptible to characteristic neutral losses under certain fragmentation conditions, which can complicate the interpretation of the resulting tandem mass (MS/MS) spectrum and obscure backbone sequence information.
It is this final point—the fragmentation behavior—that forms the crux of the characterization challenge and where a multi-faceted analytical approach becomes essential.
Comparison of Fragmentation Techniques for Dab-Peptide Analysis
The goal of tandem mass spectrometry (MS/MS) is to induce fragmentation of a selected peptide precursor ion to generate a series of fragment ions whose mass differences reveal the amino acid sequence.[6][7] The choice of fragmentation method is the single most critical parameter in successfully sequencing a Dab-containing peptide.
Collision-Induced Dissociation (CID)
Collision-Induced Dissociation (CID) is the most common fragmentation technique used in proteomics.[8] It involves accelerating ions and colliding them with an inert gas, which increases their internal energy and leads to fragmentation, primarily at the weakest chemical bonds—the peptide amide bonds. This process generates a series of b- and y-type ions that represent N-terminal and C-terminal fragments, respectively.[9]
Mechanism & Application: In a CID experiment, the proton is mobile and can move along the peptide backbone, facilitating cleavage.
Performance with Dab Peptides: While CID can provide valuable sequence information, its utility for Dab-containing peptides is often compromised. The protonated side-chain amine of Dab is highly labile and prone to a characteristic neutral loss of ammonia (NH₃, 17.03 Da) . This results in a dominant peak in the MS/MS spectrum corresponding to the precursor ion minus 17 Da, often suppressing the generation of informative b- and y-ions needed for sequencing. This can make it difficult to pinpoint the exact location of the Dab residue, especially in peptides containing multiple basic residues.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID fragmentation method performed in an HCD collision cell. It provides higher fragmentation energy than traditional ion trap CID.
Mechanism & Application: HCD typically generates b- and y-ions, similar to CID, but often with higher resolution and mass accuracy when analyzed in an Orbitrap mass analyzer.[8]
Performance with Dab Peptides: HCD provides a more "brute-force" fragmentation, which can sometimes yield a richer series of b- and y-ions compared to ion trap CID. However, it is still susceptible to the same neutral loss pathways. The high energy can exacerbate the loss of the Dab side chain, again complicating localization. While potentially superior to CID for overall sequence coverage, it does not fundamentally solve the side-chain lability problem.
Electron Transfer Dissociation (ETD)
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor.[10] This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions .
Mechanism & Application: ETD is a "gentle" technique that preserves post-translational modifications (PTMs) and other labile side-chain moieties.[11][12] It is particularly effective for peptides with higher charge states (>2+), which, as noted, are common for Dab-containing peptides.
Performance with Dab Peptides: ETD is exceptionally well-suited for the analysis of Dab-containing peptides. Because the fragmentation mechanism does not rely on proton mobility and targets the peptide backbone directly, the Dab side chain remains intact on the fragment ions. This yields a clear and unambiguous series of c- and z-ions, allowing for the precise localization of the Dab residue within the sequence. The complementarity of ETD with CID/HCD is a powerful advantage.[11][13]
Comparative Summary
The following table summarizes the performance of each fragmentation technique for the characterization of Dab-containing peptides.
Feature
Collision-Induced Dissociation (CID)
Higher-Energy Collisional Dissociation (HCD)
Electron Transfer Dissociation (ETD)
Primary Ion Types
b, y
b, y
c, z
Mechanism
Collisional activation (ergodic)
Collisional activation (ergodic)
Electron transfer (non-ergodic)
Dab Side Chain
Prone to neutral loss of NH₃ (17 Da)
Prone to neutral loss of NH₃ (17 Da)
Preserved
Dab Localization
Ambiguous, hindered by neutral loss
Often ambiguous
Unambiguous
Precursor Charge
Effective for 2+ and 3+
Effective for 2+ and 3+
Most effective for ≥3+
Primary Use Case
General peptide sequencing
High-resolution general sequencing
Sequencing with labile modifications
Experimental Workflow & Protocols
A robust analytical strategy does not rely on a single method but integrates complementary techniques to build a self-validating system. The recommended approach for Dab-peptide characterization is an LC-MS/MS method that acquires data using alternating or decision-tree-based fragmentation (e.g., CID and ETD) on the same precursor ion.
Diagram: General LC-MS/MS Workflow for Dab-Peptide Characterization
Caption: High-level workflow for Dab-peptide analysis.
Protocol: LC-MS/MS with Alternating CID/ETD Fragmentation
This protocol outlines a general method for analyzing a purified synthetic peptide containing one or more Dab residues on a hybrid ion trap-Orbitrap mass spectrometer.
1. Sample Preparation:
Reconstitute the lyophilized peptide in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.
Further dilute the stock solution to a final concentration of 1-10 pmol/µL using a solvent of 2% acetonitrile, 0.1% formic acid in water. The optimal concentration should be determined empirically.
Transfer the final solution to an autosampler vial.
2. Liquid Chromatography (UHPLC):
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 300 µL/min.
Gradient:
0-2 min: 2% B
2-25 min: 2% to 40% B (adjust gradient slope based on peptide hydrophobicity)
25-27 min: 40% to 90% B
27-30 min: Hold at 90% B
30-31 min: 90% to 2% B
31-35 min: Re-equilibrate at 2% B
Injection Volume: 5 µL.
3. Mass Spectrometry (Hybrid Ion Trap-Orbitrap):
Ionization Mode: Positive ESI.
MS1 Scan (Full Scan):
Analyzer: Orbitrap.
Resolution: 60,000.
Scan Range: m/z 350-1800.
AGC Target: 1e6.
Data-Dependent Acquisition (DDA):
Select the top 5 most intense precursor ions from the MS1 scan for MS/MS.
Charge State Inclusion: 2+ and higher.
Dynamic Exclusion: 30 seconds.
MS/MS Scans (Decision Tree):
For precursors with charge state 2+: Acquire MS/MS spectrum using HCD .
Analyzer: Orbitrap.
Resolution: 15,000.
Collision Energy: Normalized Collision Energy (NCE) of 28% (optimize as needed).
For precursors with charge state 3+ and higher: Acquire MS/MS spectra using both ETD and CID .
ETD Parameters:
Analyzer: Ion Trap.
ETD Reagent Target: 2e5.
Reaction Time: Calibrated based on precursor m/z and charge.
CID Parameters:
Analyzer: Ion Trap.
Collision Energy: 35% (optimize as needed).
This dual-fragmentation approach provides a self-validating dataset: The CID/HCD spectra will highlight the characteristic neutral loss of the Dab side chain, while the ETD spectrum will provide the unambiguous backbone fragmentation needed for definitive localization.
Data Interpretation: A Tale of Two Spectra
Let's consider a hypothetical peptide, G-A-Dab-L-K-R . The key to confident characterization lies in comparing the CID and ETD spectra.
Diagram: Conceptual Fragmentation of a Dab-Peptide
Caption: CID vs. ETD fragmentation of a Dab-peptide.
Interpreting the CID/HCD Spectrum: You would look for a series of b- and y-ions. Crucially, you would also observe a strong peak at [M+nH]ⁿ⁺ - 17.03/n. The presence of this peak is strong evidence for a Dab residue (or another residue capable of losing ammonia). The challenge is that the fragment ions themselves (e.g., the y₃ ion L-K-R) would be accompanied by y₃-17 ions if the Dab is N-terminal to them, making the spectrum noisy and localization difficult.
Interpreting the ETD Spectrum: The spectrum would be dominated by c- and z-ions. You would look for a complete or near-complete series of these ions. The mass difference between the c₂ ion (G-A) and the c₃ ion (G-A-Dab) would correspond exactly to the mass of the Dab residue (102.0793 Da). The side chain remains intact, providing direct, unambiguous evidence of its location.
Conclusion
The characterization of peptides containing non-proteinogenic amino acids like Dab requires a thoughtful and nuanced approach that goes beyond standard proteomic workflows. While CID and HCD are powerful techniques, their utility is hampered by the lability of the Dab side chain. Electron Transfer Dissociation (ETD) emerges as the superior method for this specific challenge, preserving the side chain and enabling unambiguous localization through its characteristic c- and z-ion series.
For researchers in pharmaceutical development and manufacturing, the most robust and trustworthy strategy is to employ a multi-pronged fragmentation method. By acquiring both CID/HCD and ETD data for the same peptide, one creates a self-validating system where the limitations of one technique are overcome by the strengths of the other. This dual-evidence approach provides the highest level of confidence required for regulatory submission and ensures the safety and efficacy of these next-generation peptide therapeutics.
References
Ma, B. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Institute for Computer Science, University of Göttingen.
Lerna, D., et al. (2022). Illuminating the dark space of bioactive peptides with mass spectrometry. RSC Chemical Biology.
Molina, H., et al. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research. [Link]
El-Faham, A., et al. (2020). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Molecules. [Link]
Swanley, K. F., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. [Link]
Young, C. L., et al. (2012). Comparison of CID, ETD and metastable atom-activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry. [Link]
Steele, J. R. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. [Link]
Pandey, A., et al. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. ResearchGate. [Link]
BioPharmaSpec. (2023). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
Yu, F., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]
Li, H., et al. (2015). Peptide-Centric Proteome Analysis: An Alternative Strategy for the Analysis of Tandem Mass Spectrometry Data. Journal of Proteome Research. [Link]
Steele, J. R. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. OPUS at UTS. [Link]
Dasari, S., et al. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Journal of Proteome Research. [Link]
An, Y., et al. (2015). Antibody characterization using novel ERLIC-MS/MS-based peptide mapping. mAbs. [Link]
L'Faqihi, F. E., et al. (2016). Strategies of peptide identification using tandem Mass Spectrometry. Proteomics & Bioinformatics. [Link]
Gessulat, S., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]
Kumar, A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
Smith, R. D., et al. (2007). Tandem Mass Spectrometry with Ultrahigh Mass Accuracy Clarifies Peptide Identification by Database Retrieval. Journal of Proteome Research. [Link]
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
Resolve Mass Spectrometry. (2023). How to Identify Unknown Peptides by LC-MS Testing. YouTube. [Link]
Definitive Disposal Protocol for 4-Cbz-amino-2-Boc-amino-butyric acid in a Laboratory Setting
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their final disposition. The disposal of a specialized reagent lik...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their final disposition. The disposal of a specialized reagent like 4-Cbz-amino-2-Boc-amino-butyric acid, for which specific disposal information is often sparse, requires a systematic approach grounded in regulatory principles and chemical safety. This guide provides a comprehensive, step-by-step protocol to ensure its safe and compliant disposal.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to characterize the waste. For novel or specialized compounds, this often means applying the precautionary principle: treat the substance as hazardous unless there is definitive data to the contrary.[1] Laboratory personnel should treat all waste chemicals as hazardous unless a specific determination has been made by the institution's Environmental Health & Safety (EHS) office.[1]
1.1 Regulatory Framework: Is it a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) defines hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics[1][2]:
Ignitability: Flashpoint below 140°F (60°C).
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
Toxicity: Harmful when ingested or absorbed.
1.2 Chemical Profile of 4-Cbz-amino-2-Boc-amino-butyric acid
While a specific Safety Data Sheet (SDS) for this exact compound may lack detailed disposal information[3], we can infer potential hazards from its structure:
Carboxylic Acid Moiety: This functional group imparts acidic properties. While a dilute aqueous solution might not meet the corrosivity characteristic, the pure solid or concentrated solutions could.
Carbamate Protecting Groups (Boc and Cbz): The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are stable under many conditions but are designed to be removed.[4][5] Deprotection of Boc groups often involves strong acids like trifluoroacetic acid (TFA), while Cbz removal can involve hydrogenolysis or strong acids like HBr in acetic acid.[6][7] Therefore, waste streams containing this compound are often mixed with other hazardous reagents.
Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, such as oxides of nitrogen (from the amino groups) and carbon.[8][9]
Section 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and compliance from the point of generation to final pickup.
Step 1: Ensure Proper Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE as outlined in the compound's SDS and your institution's Chemical Hygiene Plan.[10][11] This typically includes:
Safety glasses or goggles.
A lab coat.
Chemically resistant gloves (inspect prior to use).
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.[12][13]
Do Not Mix Incompatible Wastes: Keep acids and bases separate. Keep oxidizing agents away from organic compounds and reducing agents.[12]
Solid vs. Liquid: If the waste is the pure, unused solid compound, it should be collected in a designated solid waste container. If it is dissolved in a solvent (e.g., DCM, DMF from a reaction workup), it should be collected in a liquid waste container compatible with that solvent.
Avoid Commingling: Do not mix this waste stream with other, unrelated chemical wastes unless you have confirmed their compatibility.[14]
Step 3: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment and communication.
Container Compatibility: Use a container that is compatible with the chemical waste. The original chemical container is often the best choice.[1] For liquid waste, ensure the container and its cap will not degrade from contact with the solvent (e.g., do not store acidic waste in a metal can).[15] Containers must be in good condition, free of leaks, and have a secure, screw-top cap.[1][2]
Labeling: This is a strict EPA requirement.[2] The moment you designate a container for waste, it must be labeled. The label must be fully visible and include the information summarized in the table below.[12][14]
Label Requirement
Description
Rationale
"HAZARDOUS WASTE"
The words must be clearly and prominently displayed.
This is a mandatory federal and state identifier.[2][14]
Full Chemical Name(s)
List all constituents by their full name (e.g., "4-Cbz-amino-2-Boc-amino-butyric acid," "Dichloromethane"). Do not use abbreviations or chemical formulas.[14]
Ensures clear identification for all handlers and disposal technicians, preventing ambiguity.
Approximate Percentages
Estimate the percentage of each component in the mixture.
Informs the disposal facility of the waste composition for proper treatment and billing.
Associated Hazards
Indicate the type of hazard (e.g., Flammable, Corrosive, Toxic).
Provides an immediate safety warning for anyone handling the container.[12]
Accumulation Start Date
The date the first drop of waste was added to the container.
Used for tracking storage time limits in Central Accumulation Areas (not typically required for SAAs until the container is full).[16]
Generator Information
Principal Investigator's name, lab location (building/room).
Establishes accountability and a point of contact for any questions.[2]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[14][16]
Location: The SAA must be under the control of the laboratory personnel generating the waste. This can be a designated area on a benchtop or inside a chemical fume hood.[12][14]
Volume Limits: An SAA may hold up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).[16]
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[14] Do not leave a funnel in the container.[14] Place containers in secondary containment to mitigate spills.[15]
Step 5: Arranging for Professional Disposal
Laboratory personnel must not transport, treat, or dispose of hazardous waste themselves.[1][17]
Request Pickup: Once a waste container is full (defined as 90-95% capacity to allow for expansion), contact your institution's EHS department or equivalent office to schedule a pickup.[1][14] A full container must be removed from the SAA within three days.[12]
Documentation: Complete any required waste pickup forms or online requests accurately and completely.[17]
Licensed Disposal Service: The EHS office will consolidate waste and arrange for it to be transported and disposed of by a licensed professional waste disposal service, which will use methods like chemical incineration.[16][18]
Visualized Workflow: Waste Segregation and Disposal Decision Tree
The following diagram illustrates the decision-making process for handling waste containing 4-Cbz-amino-2-Boc-amino-butyric acid.
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Cbz-amino-2-Boc-amino-butyric acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides essential, in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides essential, in-depth safety protocols for managing 4-Cbz-amino-2-Boc-amino-butyric acid, a compound for which specific hazard data is not widely available. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach, grounded in the known hazards of its structural components and related molecules, is not just recommended—it is imperative.
Hazard Analysis: A Precautionary Approach
A thorough hazard assessment for 4-Cbz-amino-2-Boc-amino-butyric acid is currently hampered by a lack of specific toxicological data. The available documentation from suppliers indicates "no data available" for GHS hazard classifications[1]. Therefore, our safety paradigm must be built upon the principle of precaution, inferring potential hazards from the compound's constituent parts: the diaminobutyric acid core, the benzyloxycarbonyl (Cbz) protecting group, and the tert-butoxycarbonyl (Boc) protecting group.
Structurally similar compounds, such as Boc-L-2,4-diaminobutyric acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2]. It is prudent to assume that 4-Cbz-amino-2-Boc-amino-butyric acid, as a fine powder, presents a similar or potentially greater hazard profile due to the presence of two different protecting groups.
Assumed Potential Hazards:
Skin Irritation: May cause redness, itching, or inflammation upon contact.
Eye Damage: Direct contact with the powder or dust could lead to serious eye irritation or damage.
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
Allergic Reaction: Some amino acid derivatives can be sensitizers, potentially causing an allergic skin reaction upon repeated exposure[3].
Core Personal Protective Equipment (PPE) Requirements
Given the assumed hazards, a baseline of PPE is mandatory for any handling of 4-Cbz-amino-2-Boc-amino-butyric acid. The selection of appropriate PPE is the first line of defense in minimizing exposure.
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against dust particles.[2] When there is a significant risk of splashing or dust generation, such as during bulk handling or transfers, a face shield should be worn in addition to goggles.[4]
Skin Protection:
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for handling the solid compound. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[3] For prolonged handling or when working with solutions, consulting a glove compatibility chart is recommended.
Laboratory Coat: A properly fitting, long-sleeved laboratory coat must be worn to protect the skin and clothing from contamination.
Respiratory Protection:
For low-dust activities: Handling small quantities in a well-ventilated area may not require respiratory protection. However, all weighing and transfers of the solid should ideally be conducted in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
For activities with dust potential: If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[4][5]
PPE Selection Workflow for Varying Operational Scales
The level of PPE should be escalated based on the quantity of the compound being handled and the nature of the procedure. The following diagram illustrates a decision-making workflow for selecting the appropriate level of protection.